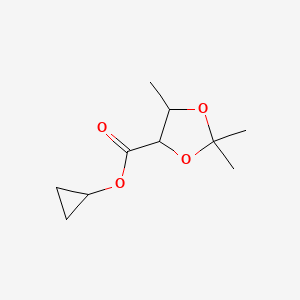![molecular formula C27H32FN3O10 B13897853 6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13897853.png)
6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE: is a metabolite of moxifloxacin, a fluoroquinolone antibiotic. This compound is formed through the glucuronidation process, where moxifloxacin is conjugated with glucuronic acid. It is primarily used in research settings to study the metabolism and pharmacokinetics of moxifloxacin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE involves the conjugation of moxifloxacin with glucuronic acid. The reaction typically requires the presence of a glucuronidation enzyme, such as UDP-glucuronosyltransferase, and occurs under physiological conditions. The reaction can be carried out in vitro using liver microsomes or recombinant enzymes .
Industrial Production Methods: Industrial production of RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is not common due to its primary use in research. it can be synthesized in bulk using bioreactors that mimic the in vitro conditions mentioned above. The process involves the use of purified enzymes and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can break the glucuronide bond, releasing the parent compound, moxifloxacin. Oxidation reactions can further modify the moxifloxacin moiety .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the glucuronide bond. Enzymatic hydrolysis can also be achieved using β-glucuronidase.
Oxidation: Oxidizing agents such as hydrogen peroxide or enzymatic systems like cytochrome P450 can facilitate oxidation reactions
Major Products:
Hydrolysis: Moxifloxacin and glucuronic acid.
Oxidation: Various oxidized derivatives of moxifloxacin
Aplicaciones Científicas De Investigación
RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is used extensively in scientific research to study the metabolism and pharmacokinetics of moxifloxacin. It helps in understanding how moxifloxacin is processed in the body, its bioavailability, and its excretion pathways. This compound is also used in drug interaction studies to evaluate how other drugs may affect the metabolism of moxifloxacin .
Mecanismo De Acción
The mechanism of action of RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is primarily related to its role as a metabolite of moxifloxacin. Moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The glucuronidation of moxifloxacin to form RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is a detoxification process that facilitates the excretion of the drug from the body .
Comparación Con Compuestos Similares
Moxifloxacin: The parent compound, a broad-spectrum antibiotic.
Moxifloxacin N-oxide: Another metabolite of moxifloxacin formed through oxidation.
Moxifloxacin sulfate: A sulfate conjugate of moxifloxacin
Uniqueness: RAC CIS-MOXIFLOXACIN ACYL-B-D-GLUCURONIDE is unique due to its glucuronide conjugation, which significantly alters its solubility and excretion profile compared to other metabolites. This conjugation makes it more water-soluble, facilitating its excretion through the kidneys .
Propiedades
Fórmula molecular |
C27H32FN3O10 |
|---|---|
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
6-[7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37) |
Clave InChI |
CAEIKPOEUGEJIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13897771.png)
![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)
![3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)

![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)
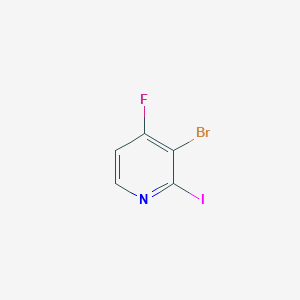
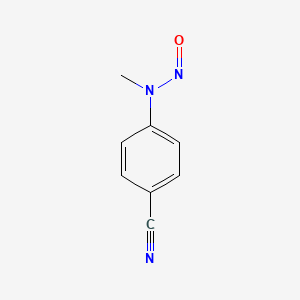

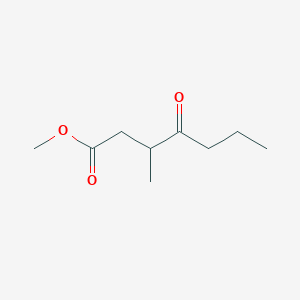
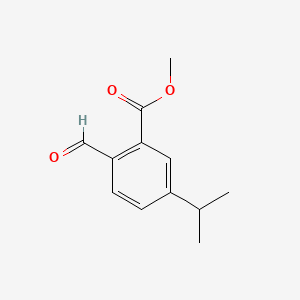

![4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B13897834.png)
![(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)
